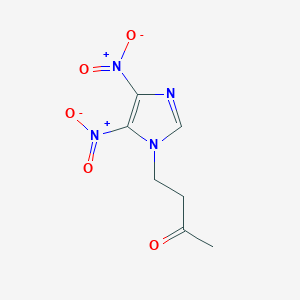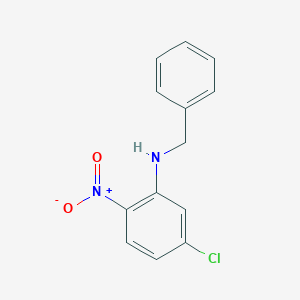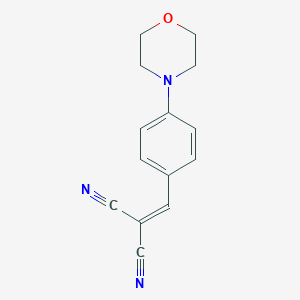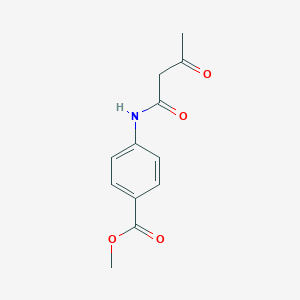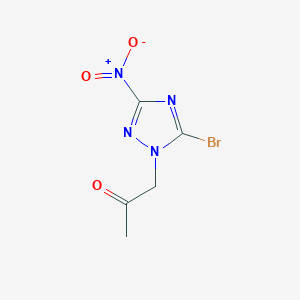
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one, also known as BNTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. BNTP is a versatile building block that can be used to synthesize a wide range of compounds with diverse biological and physical properties.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one depends on the specific compound that is synthesized from it. However, in general, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one acts as a reactive electrophile that can undergo nucleophilic addition reactions with various nucleophiles, such as amines, thiols, and carboxylic acids. This reactivity allows 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one to be used as a versatile building block for the synthesis of various bioactive compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one depend on the specific compound that is synthesized from it. However, in general, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives have been shown to exhibit various biological activities, including cytotoxicity, antimicrobial activity, anti-inflammatory activity, and herbicidal activity. These effects are believed to be due to the ability of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one to interact with various biological targets, such as enzymes, receptors, and DNA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one as a building block for the synthesis of bioactive compounds is its versatility. 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one can be easily modified to introduce various functional groups and structural motifs, allowing for the synthesis of a wide range of compounds with diverse biological activities. Another advantage of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. However, one limitation of using 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one is its reactivity, which can make it challenging to handle and purify. Additionally, the biological activity of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives can vary depending on the specific compound that is synthesized, making it important to carefully design and test each compound.
Zukünftige Richtungen
There are many future directions for research on 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives. One area of interest is the synthesis of novel bioactive compounds with improved potency and selectivity. Another area of interest is the development of new applications for 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one in areas such as materials science and agriculture. Additionally, there is a need for further research on the mechanism of action of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one and its derivatives, as well as their potential toxicity and environmental impact. Overall, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one is a promising building block that has the potential to contribute to many areas of scientific research.
Synthesemethoden
The synthesis of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one involves the reaction of 5-bromo-3-nitro-1H-1,2,4-triazole with acryloyl chloride in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution of the bromine atom by the acryloyl group, followed by cyclization to form the triazole ring. The resulting product is a yellow crystalline solid that can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one has been used in various scientific research applications, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one has been used as a building block for the synthesis of various bioactive compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. In agriculture, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one has been used as a herbicide and fungicide, due to its ability to inhibit the growth of weeds and fungi. In materials science, 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one has been used as a precursor for the synthesis of metal-organic frameworks and other functional materials.
Eigenschaften
CAS-Nummer |
53866-15-2 |
|---|---|
Produktname |
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one |
Molekularformel |
C5H5BrN4O3 |
Molekulargewicht |
249.02 g/mol |
IUPAC-Name |
1-(5-bromo-3-nitro-1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C5H5BrN4O3/c1-3(11)2-9-4(6)7-5(8-9)10(12)13/h2H2,1H3 |
InChI-Schlüssel |
ICBILSDFLPQPBP-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=NC(=N1)[N+](=O)[O-])Br |
Kanonische SMILES |
CC(=O)CN1C(=NC(=N1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



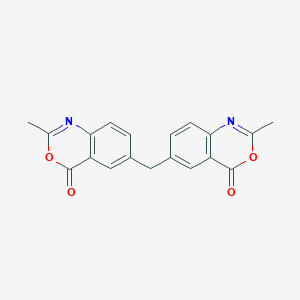
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
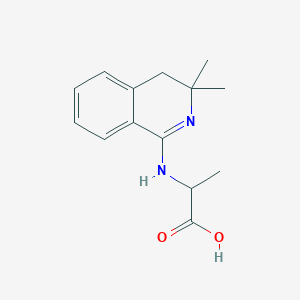
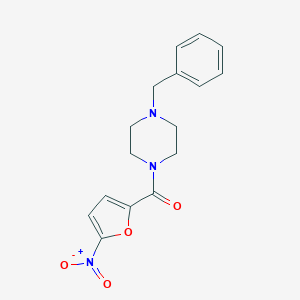
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
